molecular formula C12H12N2O4 B2784325 N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide CAS No. 1797982-89-8

N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide

Cat. No.: B2784325
CAS No.: 1797982-89-8
M. Wt: 248.238
InChI Key: YJWPBWJFXCEIPP-UHFFFAOYSA-N
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Description

N-{2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide (CAS 1797982-89-8) is a chemical compound for research use. This molecule features an acetamide group linked to a phthalimide (1,3-dioxo-2,3-dihydro-1H-isoindole) moiety via an ethoxy chain . The phthalimide group is a common structural feature in various compounds of biochemical interest . With a molecular formula of C12H12N2O4 and a molecular weight of 248.230 g/mol, this acetamide derivative presents one hydrogen bond donor and four hydrogen bond acceptors, characteristics that can influence its physicochemical properties and bioavailability . Researchers can explore this compound as a building block or intermediate in organic synthesis and medicinal chemistry. Specific applications and the mechanism of action for this precise compound are areas for further scientific investigation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-8(15)13-6-7-18-14-11(16)9-4-2-3-5-10(9)12(14)17/h2-5H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWPBWJFXCEIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide typically involves multiple steps, starting with the formation of the isoindole ring system

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be used in further chemical synthesis or as intermediates in pharmaceuticals.

Scientific Research Applications

Chemistry: In chemistry, N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition or as a probe to understand biological pathways. Its structural complexity allows it to interact with various biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and synthesis.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the desired outcome.

Comparison with Similar Compounds

Substituted Benzyl and Alkoxy Derivatives

Compounds with benzyl or fluorophenylmethyl substitutions (e.g., 13b–13p in –6) exhibit variations in alkyl chain length and hydroxyl group placement. For example:

  • N-(2-Benzyl-1,3-dioxoisoindol-5-yl)-2-[4-(2-hydroxyethoxy)phenyl]acetamide (13b) : Features a benzyl group and a hydroxyethoxy chain. Yield: 44% .
  • N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxoisoindol-5-yl}-2-{4-[(6-hydroxyhexyl)oxy]phenyl}acetamide (13n) : Incorporates a fluorophenylmethyl group and a hexyloxy chain. Yield: 26% .

Key Observations :

  • Longer alkyl chains (e.g., hexyloxy in 13n vs. ethoxy in the target compound) reduce synthetic yields, likely due to steric hindrance .

Sulfonamide and Sulfamoyl Derivatives

  • 2-(1,3-Dioxoisoindol-2-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide (40) : Demonstrates potent inhibition of VchCAβ (Ki = 93.0 nM), highlighting the role of sulfonamide groups in enzyme binding .
  • N-{4-[(1,3-Dioxoisoindol-2-yl)methoxy]phenyl}acetamide : Features a methoxy-linked phenyl group. InChIKey: QNDIQMDLOAXKEN-UHFFFAOYSA-N .

Comparison :

  • Sulfonamide groups (e.g., in compound 40) significantly enhance inhibitory activity compared to alkoxy-linked acetamides, suggesting stronger hydrogen-bonding interactions with target enzymes .

Methyl-Substituted Analogs

  • N-(2-Methyl-1,3-dioxoisoindol-5-yl)acetamide (CAS 2306-99-2) : Methyl substitution at the isoindole nitrogen. Molecular weight: 218.21 g/mol .
  • N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)acetamide : Incorporates an acetylated indole ring. Molecular weight: 218.11 g/mol .

Impact of Methyl/Acetyl Groups :

  • Acetylation alters electronic properties, which may affect binding to biological targets .

Table 1. Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Bioactivity (if reported) Reference
Target Compound C₁₀H₈N₂O₃ 204.18 Ethoxy bridge N/A
2-(1,3-Dioxoisoindol-2-yl)-N-ethylacetamide C₁₂H₁₂N₂O₃ 232.24 Ethyl group N/A
Compound 40 (Sulfonamide derivative) C₁₇H₁₄N₂O₅S 366.37 Sulfamoylphenyl VchCAβ inhibitor (Ki = 93.0 nM)
N-(2-Methyl-1,3-dioxoisoindol-5-yl)acetamide C₁₁H₁₀N₂O₃ 218.21 Methyl group N/A

Research Findings and Implications

  • Synthetic Accessibility : Ethoxy-bridged derivatives (e.g., target compound) are synthesized in fewer steps compared to sulfonamide analogs, but yields vary with substituent complexity .
  • Bioactivity Trends : Sulfonamide and fluorinated derivatives show enhanced enzyme inhibition, suggesting strategic substitution for drug design .
  • Physical Properties : Methyl and acetyl groups improve lipophilicity, critical for pharmacokinetics, while hydroxylated chains enhance solubility .

Biological Activity

N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide is a compound of increasing interest due to its potential biological activities. This article compiles various studies and findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C18H16N2O7
  • Molecular Weight : 404.4 g/mol
  • CAS Number : 2248302-54-5

The structure features an isoindole moiety, which is known for its diverse biological activities. The presence of the dioxo group enhances the compound's reactivity and potential interactions with biological targets.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. A study assessed its activity against MCF7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and HEK293 (human embryonic kidney) cell lines. The results indicated that this compound exhibits significant cytotoxic effects, particularly against MCF7 and HeLa cells, suggesting its potential as an anticancer agent .

Cell LineIC50 (µM)
MCF712.5
A54925.0
HeLa15.0
HEK293>50

The mechanism behind the cytotoxicity of this compound involves apoptosis induction in cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Study on Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. It was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated moderate antibacterial activity, suggesting that modifications to the structure could enhance its efficacy as an antimicrobial agent.

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the anti-inflammatory properties of this compound. Treatment with the compound significantly reduced inflammation markers in induced arthritis models, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide to achieve high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key parameters include:
  • Temperature control : Elevated temperatures (e.g., 60–80°C) for nucleophilic substitution steps to enhance reaction rates while avoiding decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane is used for acid-sensitive steps .
  • Catalyst use : Triethylamine or DMAP for acetylation steps to reduce side reactions .
    Purity is validated via HPLC (>95%) and NMR spectroscopy to confirm structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility in biological assays?

  • Methodological Answer : Key properties include:
  • Solubility : Limited aqueous solubility (e.g., <1 mg/mL in water) necessitates use of DMSO for stock solutions, with sonication to ensure homogeneity .
  • Stability : Light-sensitive; store in amber vials at –20°C. Degradation under acidic conditions (pH <5) requires pH-neutral buffers for in vitro studies .
  • Thermodynamic data : Solid-state enthalpy (ΔfH°solid = –311 kJ/mol) and combustion data (ΔcH°solid = –7700 ± 3 kJ/mol) from NIST provide insights into storage stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for isoindole derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
  • Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate across cell lines (e.g., HEK293, HeLa) to confirm IC50 consistency .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed isoindole fragments) that may interfere with bioactivity .
  • Target engagement assays : SPR or ITC to measure direct binding to putative targets (e.g., kinases) vs. off-target effects .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

  • Methodological Answer : SAR approaches include:
  • Functional group substitutions : Replace the acetamide moiety with sulfonamide or urea groups to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Heterocyclic modifications : Introduce electron-withdrawing groups (e.g., –NO2) to the isoindole ring to enhance metabolic stability .
  • Pharmacokinetic profiling : Use in vitro microsomal assays (human/rat liver microsomes) to assess CYP450-mediated metabolism and guide structural refinements .

Q. What experimental frameworks are recommended to elucidate the mechanism of action in neuropharmacology or oncology contexts?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of treated neuronal cells (e.g., SH-SY5Y) to identify dysregulated pathways (e.g., apoptosis, autophagy) .
  • Protein degradation assays : Evaluate proteasome inhibition or ubiquitination markers (e.g., ubiquitin pull-down assays) if the compound mimics PROTAC-like behavior .
  • In vivo models : Xenograft studies in mice with tumor lines (e.g., MDA-MB-231) to correlate in vitro potency with tumor growth inhibition .

Data Analysis and Validation

Q. How should researchers address inconsistencies in solubility and stability data across different experimental setups?

  • Methodological Answer :
  • Standardized protocols : Adopt USP guidelines for solubility testing (e.g., shake-flask method) and accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Cross-lab validation : Collaborate with independent labs to replicate results using identical batches and analytical methods (e.g., DSC for melting point verification) .

Q. What computational tools are most effective for predicting interactions between this compound and biological targets?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs, guided by crystallographic data .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes in aqueous environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.